PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol This compound features a unique structure that includes a cyano group, an isopropylphenyl group, and a tetrahydropyridinylthioacetate moiety
Preparation Methods
The synthesis of PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. The synthetic route may include the formation of the tetrahydropyridine ring, followed by the introduction of the cyano and isopropylphenyl groups, and finally the thioacetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thioacetate moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the isopropylphenyl moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE can be compared with similar compounds, such as:
Isopropyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate: This compound has a methyl group instead of an isopropyl group, which may affect its chemical reactivity and biological activity.
Isopropyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate: The presence of an ethyl group instead of an isopropyl group can lead to differences in steric effects and binding affinity. The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-12(2)14-5-7-15(8-6-14)16-9-18(23)22-20(17(16)10-21)26-11-19(24)25-13(3)4/h5-8,12-13,16H,9,11H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYWXVWAQKYFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.